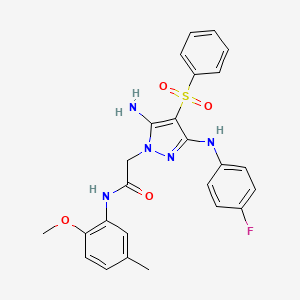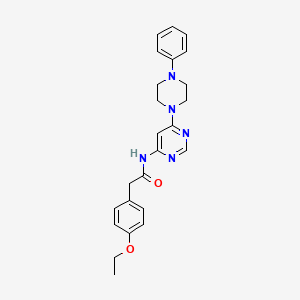
2-(4-ethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide, also known as EPPA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of pyrimidine derivatives and has been found to exhibit promising results in various studies.
Applications De Recherche Scientifique
Radioligand Imaging with PET
A study by Dollé et al. (2008) explored a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa). This series included compounds designed with a fluorine atom in their structure, allowing for fluorine-18 labeling and in vivo imaging using positron emission tomography (PET).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) (Altenbach et al., 2008). They optimized the potency of these compounds, leading to the discovery of a compound that was potent in vitro and showed anti-inflammatory and antinociceptive activities in animal models.
Memory Enhancement in Mice
Li Ming-zhu (2008) synthesized a 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and studied its effects on memory in mice (Li Ming-zhu, 2008). The compound showed positive effects on memory ability.
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) conducted a study on novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016). The structure-activity relationship (SAR) was discussed, highlighting the potential of these compounds in cancer treatment.
Key Intermediate for β-Lactam Antibiotics
Cainelli et al. (1998) described a practical synthesis of a key intermediate for the production of β-lactam antibiotics (Cainelli et al., 1998). This process involved the transformation of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine into a 4-acetoxy-azetidinone, which is crucial in the synthesis of these antibiotics.
In Vitro Cytotoxic Activity Against Cancer Cell Lines
Al-Sanea et al. (2020) designed and synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and tested their anticancer activity on 60 cancer cell lines (Al-Sanea et al., 2020). One compound showed significant growth inhibition against eight cancer cell lines.
Synthesis and Microbial Studies
Patel and Agravat (2007) focused on the synthesis of new pyridine derivatives and conducted microbial studies on these compounds (Patel & Agravat, 2007). Their research explored the antibacterial and antifungal activities of these new compounds.
Anticonvulsant Agents
Severina et al. (2020) synthesized new thioacetamide derivatives as potential anticonvulsants (Severina et al., 2020). They used molecular docking to study the interaction of these compounds with anticonvulsant biotargets and conducted in vivo studies to evaluate their efficacy.
Anti-Inflammatory and Analgesic Activity
Sondhi et al. (2009) synthesized a number of pyrimidine derivatives and screened them for anti-inflammatory and analgesic activities (Sondhi et al., 2009). Their findings showed that certain compounds exhibited significant activity in these domains.
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects. The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting AChE, the compound enhances cholinergic transmission, potentially improving cognitive function in conditions such as Alzheimer’s disease .
Result of Action
The compound’s inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic transmission . This could potentially improve cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-21-10-8-19(9-11-21)16-24(30)27-22-17-23(26-18-25-22)29-14-12-28(13-15-29)20-6-4-3-5-7-20/h3-11,17-18H,2,12-16H2,1H3,(H,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWSSQOWWDAZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)
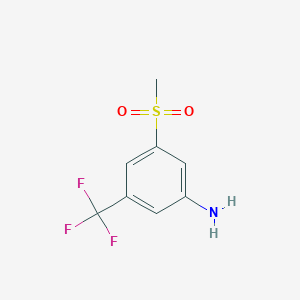
![1-[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2883286.png)

![5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2883291.png)
![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2883292.png)

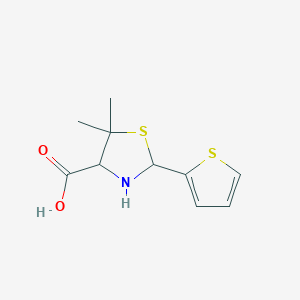
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2883298.png)
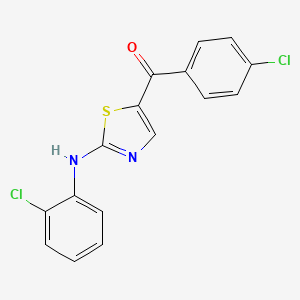
![(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2883300.png)
![4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2883301.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2883302.png)
